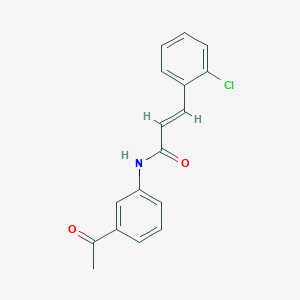

N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPA is a member of the acrylamide family of compounds, which are widely used in industry and research due to their unique chemical properties. ACPA has been found to have a wide range of applications, from its use as a chemical intermediate to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Metabolism and Biological Impact

Research on acrylamide's metabolism in humans has revealed that approximately 86% of urinary metabolites derive from glutathione (GSH) conjugation, indicating significant metabolic processing involving detoxification pathways. This metabolism leads to various metabolites, including N-acetyl-S-(3-amino-3-oxopropyl)cysteine and its S-oxide, glycidamide, and glyceramide. These findings highlight the body's capability to metabolize and eliminate acrylamide, suggesting potential metabolic pathways for similar compounds (Fennell et al., 2005).

Environmental Fate and Safety

Acrylamide's environmental mobility, biodegradability, and the non-toxic nature of its polymer form, polyacrylamide, have been documented. This suggests that compounds like N-(3-acetylphenyl)-3-(2-chlorophenyl)acrylamide, used in similar industrial applications, might share analogous environmental behaviors. Understanding acrylamide's environmental interactions provides insight into managing and mitigating potential ecological impacts of related chemicals (Smith & Oehme, 1991).

Application in Material Science

The radical homopolymerization of acrylamide derivatives, including studies on N-(4-iodo-1,3-diphenylbutyl) acrylamide, outlines the potential for synthesizing novel polymers with specific applications in enhanced oil recovery and other industrial processes. This demonstrates the utility of acrylamide and its derivatives in creating materials with tailored properties for specific industrial applications (Huang et al., 2019).

Potential for Novel Bioactive Compounds

The synthesis and biological evaluation of novel benzenesulfonamide derivatives, including reactions with acrylamide derivatives, illustrate the potential for developing new bioactive molecules. Such compounds have shown promising in vitro antitumor activity, suggesting the broader applicability of acrylamide derivatives in pharmaceutical research and development (Fahim & Shalaby, 2019).

Propiedades

IUPAC Name |

(E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-12(20)14-6-4-7-15(11-14)19-17(21)10-9-13-5-2-3-8-16(13)18/h2-11H,1H3,(H,19,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOJTBGXZLXEAG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(3-acetylphenyl)-3-(2-chlorophenyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)

![4-[(2-pyridinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5563409.png)

![8-(5-acetyl-2-pyridinyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5563413.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5563424.png)

![2,2-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5563432.png)

![2-phenoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5563438.png)

![ethyl (4-{2-[(5-amino-1H-tetrazol-1-yl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5563450.png)

![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)